molecular formula C14H16N2O2 B1328013 4-Isopropoxy-3-pyrazol-1-ylmethyl-benzaldehyde CAS No. 1015844-32-2

4-Isopropoxy-3-pyrazol-1-ylmethyl-benzaldehyde

Cat. No. B1328013
CAS RN: 1015844-32-2
M. Wt: 244.29 g/mol
InChI Key: IPISKFFBJGWHOW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives is often achieved through multi-step reactions involving the formation of intermediates such as hydrazones, which are then cyclized to form the pyrazole ring. For instance, the synthesis of a novel pyrazole derivative is described through a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde via the Knoevenagel approach, followed by cyclocondensation with phenylhydrazine hydrochloride . Another paper describes the synthesis of benzopyrano[4,3-c]pyrazoles by intramolecular nitrile imine addition to acetylenes . These methods highlight the versatility of synthetic approaches to pyrazole derivatives.

Molecular Structure Analysis

The molecular structures of pyrazole derivatives are often confirmed using single-crystal X-ray diffraction studies. The crystal structures can reveal important conformational details, such as dihedral angles between rings and the presence of intramolecular hydrogen bonds or π-π stacking interactions, which contribute to the stability and packing of the molecules in the crystal lattice . The molecular geometries and electronic structures are also optimized and calculated using computational methods such as DFT, providing a comparison with experimental data .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to their functional groups. The papers do not provide specific reactions for "this compound," but they do discuss the reactivity of similar compounds. For example, the presence of amino groups in some pyrazole derivatives can lead to the formation of hydrogen-bonded networks, which can influence the compound's reactivity and interactions with other molecules . The reactivity can also be influenced by the presence of substituents on the pyrazole ring, as seen in the synthesis of polytopic azoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as thermal stability and solubility, can be influenced by their molecular structure. Thermal analyses can reveal the stability of the compounds under various conditions . The presence of different substituents can also affect the solubility and overall physical properties of the compounds. The papers discuss the characterization of these properties using techniques like NMR, mass spectrometry, and UV-Vis spectroscopy . Additionally, some pyrazole derivatives exhibit nonlinear optical properties, which can be discussed based on their polarizability and hyperpolarizability values .

Scientific Research Applications

Synthesis and Bioactivity Studies

4-Isopropoxy-3-pyrazol-1-ylmethyl-benzaldehyde and its derivatives have been synthesized and studied for various bioactivities. For instance, a series of benzenesulfonamides were synthesized using similar substituted benzaldehydes and tested for cytotoxicity, tumor-specificity, and carbonic anhydrase inhibition. Some derivatives exhibited notable cytotoxic activities, hinting at potential anti-tumor applications (Gul et al., 2016).

Chemical Synthesis and Structural Analysis

Chemical processes involving this compound derivatives have been explored for creating complex molecular structures. This includes intramolecular 1,3-dipolar cycloaddition of nitrilimines bearing alkenyl groups, leading to various cycloadducts. These chemical reactions are significant for understanding the reactivity of these compounds and their potential utility in synthesizing novel chemical entities (Shimizu et al., 1982).

Antimicrobial and Antioxidant Applications

Compounds synthesized from similar benzaldehydes have shown antimicrobial and antioxidant activities. For example, a class of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds exhibited significant antimicrobial and antioxidant properties (Rangaswamy et al., 2017).

Catalysis and Organic Synthesis

This compound derivatives have been utilized in catalysis and organic synthesis. For example, ZnO-beta zeolite was used as a catalyst for synthesizing 4H-Benzo[b]pyrans, showcasing the role of similar benzaldehydes in facilitating organic reactions (Katkar et al., 2011).

DNA Binding and Cytotoxicity Studies

Bis-pyrazoles synthesized from similar compounds have been studied for their interaction with DNA and in-vitro cytotoxicity, indicating their potential in developing therapeutic agents (Reddy et al., 2017).

Future Directions

The future directions for research involving 4-Isopropoxy-3-pyrazol-1-ylmethyl-benzaldehyde are not specified in the search results. Given its use in proteomics research , it may be involved in studies of protein function, interactions, or structure.

properties

IUPAC Name

4-propan-2-yloxy-3-(pyrazol-1-ylmethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-11(2)18-14-5-4-12(10-17)8-13(14)9-16-7-3-6-15-16/h3-8,10-11H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPISKFFBJGWHOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C=O)CN2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301236550
Record name 4-(1-Methylethoxy)-3-(1H-pyrazol-1-ylmethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301236550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1015844-32-2
Record name 4-(1-Methylethoxy)-3-(1H-pyrazol-1-ylmethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1015844-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1-Methylethoxy)-3-(1H-pyrazol-1-ylmethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301236550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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